oxalic acid;1-[3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]propyl]-6-phenylpiperidin-2-one
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Overview
Description
Oxalic acid;1-[3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]propyl]-6-phenylpiperidin-2-one is a complex organic compound that features a combination of oxalic acid, pyrrolidine, piperazine, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-[3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]propyl]-6-phenylpiperidin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolidine and piperazine rings, followed by their functionalization and coupling with the piperidine moiety. Common reagents used in these reactions include oxalyl chloride, piperazine, and pyrrolidine derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;1-[3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]propyl]-6-phenylpiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrrolidine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts or solvents to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Oxalic acid;1-[3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]propyl]-6-phenylpiperidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its potential therapeutic effects.
Medicine: Investigated for its potential as a drug candidate, particularly for its ability to modulate specific molecular targets involved in various diseases.
Mechanism of Action
The mechanism of action of oxalic acid;1-[3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]propyl]-6-phenylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, which are known for their biological activity and use in drug discovery.
Piperazine derivatives: Compounds like 4-(pyrrolidin-1-yl)benzonitrile, which are used as selective androgen receptor modulators and other therapeutic agents.
Piperidine derivatives: Compounds such as 1-(1-phenylpropan-2-yl)pyrrolidine-2,5-dione, which have applications in medicinal chemistry and pharmacology.
Uniqueness
Oxalic acid;1-[3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]propyl]-6-phenylpiperidin-2-one is unique due to its combination of multiple functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
109758-37-4 |
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Molecular Formula |
C28H40N4O10 |
Molecular Weight |
592.6 g/mol |
IUPAC Name |
oxalic acid;1-[3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]propyl]-6-phenylpiperidin-2-one |
InChI |
InChI=1S/C24H36N4O2.2C2H2O4/c29-23-11-6-10-22(21-8-2-1-3-9-21)28(23)15-7-12-25-16-18-26(19-17-25)20-24(30)27-13-4-5-14-27;2*3-1(4)2(5)6/h1-3,8-9,22H,4-7,10-20H2;2*(H,3,4)(H,5,6) |
InChI Key |
VFKUSLKUHYEPAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CN2CCN(CC2)CCCN3C(CCCC3=O)C4=CC=CC=C4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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